molecular formula C15H20O4 B11969860 2-Benzyl-2-methyl-malonic acid diethyl ester CAS No. 55114-30-2

2-Benzyl-2-methyl-malonic acid diethyl ester

Cat. No.: B11969860
CAS No.: 55114-30-2
M. Wt: 264.32 g/mol
InChI Key: XVKFESUTLASBKM-UHFFFAOYSA-N
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Description

2-Benzyl-2-methyl-malonic acid diethyl ester is a disubstituted malonic ester derivative that serves as a versatile and valuable building block in organic synthesis . Its structure features a reactive methylene center, allowing for further functionalization, and stable ester groups, making it a key precursor for developing more complex molecules . One prominent application, documented in peer-reviewed literature, is its use as a critical synthetic intermediate for producing specialized fluoroionophores . Researchers have utilized this compound to synthesize bis(1-pyrenylmethyl)-2-benzyl-2-methyl-malonate, a malonate spacer with a C2 substituent that influences the dihedral angles between two pyrene moieties . This specific structure leads to intense intramolecular excimer fluorescence and has demonstrated excellent performance as a highly selective fluorescent sensor for Cu²⁺ ions, exhibiting remarkable fluorescence enhancement upon binding . The synthetic utility of this and related malonic esters is well-established in methodologies such as the classical malonic ester synthesis . This pathway typically involves alkylation of the deprotonated active methylene group with alkyl halides, followed by hydrolysis and decarboxylation to yield monosubstituted or disubstituted acetic acid derivatives, thus enabling efficient carbon chain extension . This compound is offered for Research Use Only. It is strictly intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55114-30-2

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

diethyl 2-benzyl-2-methylpropanedioate

InChI

InChI=1S/C15H20O4/c1-4-18-13(16)15(3,14(17)19-5-2)11-12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3

InChI Key

XVKFESUTLASBKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Classical Malonic Ester Synthesis

The malonic ester synthesis, first described in the 19th century, remains foundational for preparing disubstituted malonates. For 2-benzyl-2-methyl derivatives, the protocol involves sequential alkylation of diethyl methylmalonate (CAS 609-08-5) with benzyl halides (e.g., benzyl bromide or chloride). Deprotonation at the α-carbon using strong bases like sodium ethoxide generates a resonance-stabilized enolate, which undergoes nucleophilic substitution with the benzyl electrophile (Scheme 1).

Reaction Conditions:

  • Base: NaOEt (1.2–1.5 equivalents)

  • Solvent: Anhydrous ethanol or THF

  • Temperature: 0°C to reflux (78°C)

  • Yield: 65–78% (isolated after column chromatography)

A critical limitation is competing dialkylation, which occurs when excess benzyl halide reacts with the monoalkylated product. Jones et al. demonstrated that maintaining a 1:1 molar ratio of benzyl bromide to diethyl methylmalonate reduces dialkylation to <15%.

Acid-Catalyzed Esterification

Direct Esterification of Malonic Acid Derivatives

Patent WO2020132792A1 discloses a scalable method starting from 2-benzoyl-malonic acid, which undergoes de-esterification in acidic aqueous conditions (Scheme 2). The process avoids hazardous reagents and achieves yields >85% under optimized parameters:

ParameterOptimal RangeExample
Acid Concentration50–90% H₂SO₄ or H₃PO₄75% H₂SO₄
Molar Ratio (Acid:Substrate)1.4:1–2:11.6:1
Temperature120–130°C125°C
Reaction Time4–6 hours5 hours

This method’s efficiency stems from the protonation of carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethanol. Post-reaction neutralization with aqueous NaHCO₃ followed by extraction with dichloromethane yields the pure diethyl ester.

Enzymatic Hydrolysis and Resolution

Pig Liver Esterase (PLE)-Catalyzed Kinetic Resolution

PLE-mediated hydrolysis of prochiral diethyl esters provides enantiomerically enriched half-esters. For 2-benzyl-2-methyl-malonic acid diethyl ester, however, enantioselectivity is limited due to ambiguous substrate binding in the enzyme’s active site. The Jones Active Site Model identifies four pockets (HL, HS, PF, PB), where the benzyl group’s small size allows dual occupancy in hydrophobic pockets, resulting in poor stereocontrol.

Performance Data:

  • Enantiomeric Excess (ee): 17% (R-isomer predominant)

  • Solvent System: Phosphate buffer (pH 7.4) with 10% EtOH

  • Conversion: 42% after 24 hours

Modifying cosolvents (e.g., isopropanol) or using mutant PLE variants may improve selectivity, though no peer-reviewed studies confirm this for the target compound.

Phase-Transfer Catalysis (PTC)

Cinchona Alkaloid-Mediated Asymmetric Alkylation

Cinchona-derived catalysts (e.g., quinine or quinidine) enable enantioselective alkylation under biphasic conditions. The mechanism involves chiral ion-pair formation between the catalyst’s ammonium cation and the enolate, directing benzyl halide approach from the Re face (Scheme 3).

Optimized Protocol:

  • Catalyst: (DHQD)₂PHAL (2 mol%)

  • Base: 50% NaOH (aqueous phase)

  • Organic Solvent: Toluene

  • Yield: 70% with 55% ee

While superior to enzymatic methods, this approach still underperforms compared to non-chiral routes. Computational studies suggest steric clashes between the benzyl group and catalyst’s quinoline ring limit enantiocontrol.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityEnvironmental Impact
Classical Alkylation780HighModerate (solvent use)
Acid-Catalyzed850IndustrialLow (aqueous system)
PLE Hydrolysis4217Lab-scaleGreen
PTC7055Lab-scaleModerate (base waste)

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-methyl-malonic acid diethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide

    Alkyl Halides: Benzyl bromide, methyl iodide

    Acids: Hydrochloric acid for hydrolysis

Major Products

    Substituted Malonates: Formed through alkylation reactions

    Malonic Acid: Formed through hydrolysis

    Substituted Acetic Acids: Formed through decarboxylation

Scientific Research Applications

Synthesis of Chiral Amino Acids

One of the prominent applications of 2-benzyl-2-methyl-malonic acid diethyl ester is in the synthesis of chiral amino acids. The compound can be hydrolyzed using enzymes like Pig Liver Esterase (PLE) to produce enantioenriched half-esters, which serve as precursors for unnatural amino acids. These amino acids have therapeutic potential in treating diseases such as cancer and diabetes .

Case Study: Enantioselective Hydrolysis

A study demonstrated that hydrolysis of this compound with PLE resulted in a maximum enantiomeric excess of only 17%. This limitation prompted researchers to explore alternative synthesis methods, including phase-transfer catalysis and chiral auxiliaries, to enhance enantioselectivity .

Medicinal Chemistry

The compound has been utilized in the preparation of various medicinally relevant compounds. For instance, derivatives of malonic acid esters are precursors for drugs such as vigabatrin, which is used for epilepsy treatment, and phenylbutazone, an anti-inflammatory medication .

Fluoroionophore Development

Another application includes its use in developing fluoroionophores. A derivative synthesized from this compound was reported to possess selective ion-binding properties, making it useful in sensing applications. This compound exhibited fluorescence properties that can be exploited for detecting metal ions like Cu²⁺ .

Phase-Transfer Catalysis

The use of phase-transfer catalysts (PTCs) in conjunction with this compound has gained attention for its ability to facilitate reactions between immiscible phases. This method allows for the efficient alkylation of malonates under mild conditions, enhancing yields and selectivity .

Data Table: Applications Overview

Application AreaDescriptionReferences
Chiral Amino Acid SynthesisHydrolysis to produce enantioenriched half-esters for drug development
Medicinal ChemistryPrecursor for drugs like vigabatrin and phenylbutazone
Fluoroionophore DevelopmentSynthesis of selective ion-binding compounds for sensing applications
Phase-Transfer CatalysisEnhanced alkylation reactions using PTCs for improved yields and selectivity

Mechanism of Action

The mechanism of action of 2-Benzyl-2-methyl-malonic acid diethyl ester involves the formation of enolate ions, which can undergo nucleophilic substitution reactions. The enolate ion is stabilized by resonance, allowing it to react with various electrophiles to form new carbon-carbon bonds .

Comparison with Similar Compounds

Research Findings and Challenges

  • Decarboxylation Behavior: Saponification and heating of this compound yields 2-methyl-3-phenylpropanoic acid, a pathway consistent with the malonic ester synthesis .
  • Stereochemical Limitations: The low ee (17%) with PLE highlights challenges in enantioselective synthesis, prompting exploration of chiral auxiliaries (e.g., imidazolidinones) and alternative catalysts .

Biological Activity

2-Benzyl-2-methyl-malonic acid diethyl ester (BMDE) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Synthesis of this compound

BMDE can be synthesized through the introduction of a benzyl group to commercially available methylmalonic acid diethyl ester. The reaction typically involves the use of benzyl halides in the presence of a base, resulting in high yields of the desired product. The structure can be confirmed through various spectroscopic methods such as NMR and mass spectrometry .

1. Antioxidant Activity

BMDE has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that compounds similar to BMDE exhibit the ability to scavenge free radicals effectively, thereby protecting cells from oxidative damage .

2. Anti-inflammatory Effects

Studies have shown that BMDE can modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. This activity may be linked to its ability to inhibit nuclear factor kappa B (NF-κB) signaling pathways .

3. Antimicrobial Activity

BMDE exhibits antimicrobial properties against various bacterial strains. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity. This property makes BMDE a candidate for further development as an antimicrobial agent .

The biological activity of BMDE is believed to stem from its structural features that allow it to interact with specific molecular targets. The ester groups may facilitate interactions with enzymes or receptors involved in oxidative stress and inflammation pathways. Additionally, the benzyl moiety could enhance lipophilicity, aiding in membrane permeability and bioavailability .

Case Studies

StudyFindings
Study 1 Investigated the antioxidant capacity of BMDE using DPPH and ABTS assays, demonstrating significant free radical scavenging activity comparable to known antioxidants .
Study 2 Explored anti-inflammatory effects in macrophage cell lines, revealing that BMDE reduced TNF-α and IL-6 levels significantly upon LPS stimulation .
Study 3 Assessed antimicrobial activity against E. coli and S. aureus, finding minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications .

Q & A

Q. Experimental Design Tips :

  • Prioritize catalysts with tunable steric bulk (e.g., N-9-anthracenylmethyl cinchona derivatives).
  • Use low-temperature (-20°C) conditions to slow competing racemic pathways .

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